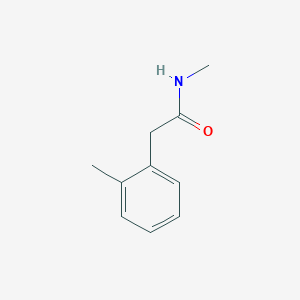

N-Methyl-2-(o-tolyl)acetamide

Description

N-Methyl-2-(o-tolyl)acetamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is also known as N-methyl-o-acetotoluidide. This compound is part of the acetamide family, which is characterized by the presence of an acetamide group (CH3CONH-) attached to an aromatic ring.

Properties

IUPAC Name |

N-methyl-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-3-4-6-9(8)7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPQKSSJXFFPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(o-tolyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-methylphenylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N-Methyl-2-(o-tolyl)acetamide often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(o-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Chemical Reactions

The compound exhibits various reactivity patterns:

- Oxidation : Can be oxidized to form N-oxide derivatives.

- Reduction : Capable of being reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

- Substitution : Undergoes electrophilic substitution reactions on the aromatic ring, leading to diverse substituted derivatives.

Scientific Research Applications

N-Methyl-2-(o-tolyl)acetamide is used in several research domains:

Organic Chemistry

- Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Utilized in the development of new synthetic methodologies due to its unique structural features.

- Anti-inflammatory Properties : Compounds similar to N-Methyl-2-(o-tolyl)acetamide have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, related acetamides demonstrated a 61.36% inhibition rate in anti-inflammatory assays.

- Analgesic Effects : In vivo studies indicate potential analgesic properties based on reduced pain responses in animal models subjected to thermal stimuli.

- Antidiabetic Activity : Emerging evidence suggests that acetamides can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, although specific data for this compound is limited .

Industrial Applications

- Used in the production of dyes and pigments.

- Investigated for its role in developing new materials and chemical processes that align with green chemistry principles.

Case Studies and Research Findings

Several studies have focused on the biological activities and synthetic applications of N-Methyl-2-(o-tolyl)acetamide:

- A study evaluating the anti-inflammatory activity of various acetamide derivatives found that certain compounds structurally related to N-Methyl-2-(o-tolyl)acetamide exhibited promising results against COX enzymes.

- Research on related compounds has suggested potential analgesic effects, with significant reductions in pain responses observed in controlled experiments.

Mechanism of Action

The mechanism of action of N-Methyl-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

N-methyl-2-phenylacetamide: Similar in structure but lacks the methyl group on the aromatic ring.

N-methyl-2-(3-methylphenyl)acetamide: Similar but with the methyl group in a different position on the aromatic ring.

N-methyl-2-(4-methylphenyl)acetamide: Similar but with the methyl group in the para position on the aromatic ring.

Uniqueness

N-Methyl-2-(o-tolyl)acetamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s physical properties, such as melting point and solubility, as well as its interactions with biological targets .

Biological Activity

N-Methyl-2-(o-tolyl)acetamide is an organic compound belonging to the acetamide class, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

N-Methyl-2-(o-tolyl)acetamide can be represented by the following structural formula:

The biological activity of N-Methyl-2-(o-tolyl)acetamide is primarily linked to its interaction with various biological targets, including enzymes involved in inflammatory processes. Notably, compounds similar to N-Methyl-2-(o-tolyl)acetamide have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain responses.

1. Anti-inflammatory Activity

Research indicates that derivatives of acetamides exhibit significant anti-inflammatory properties. In a study evaluating various acetamide derivatives, compounds structurally related to N-Methyl-2-(o-tolyl)acetamide showed promising results in inhibiting COX-2 activity, thereby reducing inflammation and pain responses. For instance, a related compound demonstrated a 61.36% inhibition rate in an anti-inflammatory assay .

2. Analgesic Activity

The analgesic potential of N-Methyl-2-(o-tolyl)acetamide has been inferred from studies on similar compounds. In vivo assays indicated that certain derivatives exhibited significant analgesic effects, evidenced by reduced paw licking responses in animal models subjected to thermal stimuli .

3. Antidiabetic Properties

Emerging studies suggest that acetamides can also exhibit antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. Although specific data on N-Methyl-2-(o-tolyl)acetamide is limited, related compounds have shown IC50 values indicating strong inhibitory effects against α-glucosidase .

Table 1: Summary of Biological Activities of Acetamide Derivatives

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays are essential for evaluating the safety profile of compounds like N-Methyl-2-(o-tolyl)acetamide. Various assays such as MTT and LDH release tests are employed to assess cell viability and membrane integrity. These studies are crucial for determining the therapeutic index of potential drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.